REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[CH:10](=O)[CH:11]=O>CCO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:11][CH:10]=[N:9]2
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)N)N
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Name
|
|
Quantity
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4.1 mL
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Type
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reactant
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Smiles
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C(C=O)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 10 hours
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Duration
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10 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted in 100 mL of EtOAc
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Type
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WASH
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Details
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The organic solution was washed with 40 mL of satd
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Type
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DRY_WITH_MATERIAL
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Details
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NaHCO3 and 40 mL of brine, dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N=CC=NC2=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |